molecular formula C8H21O5P B1632886 Octyl dihydrogen phosphate CAS No. 39407-03-9

Octyl dihydrogen phosphate

Cat. No.: B1632886
CAS No.: 39407-03-9
M. Wt: 228.22 g/mol
InChI Key: UKYVGPUQPISXHD-UHFFFAOYSA-N
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Description

Octyl dihydrogen phosphate is a chemical compound with the molecular formula CHOP and a molecular weight of 210.21 . It is also known by other synonyms such as Monooctyl phosphate .


Synthesis Analysis

A series of ionic liquids based on Octyl and Decyl methylimidazolium with different anions such as chloride, glycinate, dihydrogen phosphate, and trihydrogen diphosphate, were synthesized and characterized by 1 HNMR and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed and its molecular formula is CHOP. It has an average mass of 210.208 Da and a monoisotopic mass of 210.102097 Da .


Chemical Reactions Analysis

When ABC dry powder was applied to the flame, ammonium dihydrogen phosphate (the main fire-extinguishing component of ABC dry powder) would rapidly decompose into phosphoric acid (H3PO4) and ammonia .

Safety and Hazards

Octyl dihydrogen phosphate is considered toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes .

Properties

CAS No.

39407-03-9

Molecular Formula

C8H21O5P

Molecular Weight

228.22 g/mol

IUPAC Name

octan-1-ol;phosphoric acid

InChI

InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4)

InChI Key

UKYVGPUQPISXHD-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCO.OP(=O)(O)O

3991-73-9
39407-03-9

physical_description

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided.

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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